1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring and a pyrrolidine ring, both of which are functionalized with tert-butoxycarbonyl and carboxylic acid groups, respectively.
Preparation Methods
The synthesis of 1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolidine ring: Starting from a suitable precursor, the pyrrolidine ring is constructed through cyclization reactions.
Introduction of the tert-butoxycarbonyl group: The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent reactions.
Formation of the pyrazole ring: The pyrazole ring is synthesized through cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Coupling of the two rings: The pyrrolidine and pyrazole rings are coupled together using appropriate coupling reagents and conditions.
Introduction of the carboxylic acid group:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule with other functional groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and catalysts, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, binding to active sites or allosteric sites on target proteins. This interaction can lead to changes in the activity of the target protein, affecting downstream signaling pathways and biological processes.
Comparison with Similar Compounds
1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid can be compared with similar compounds such as:
1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)-1H-imidazole-4-carboxylic acid: This compound has an imidazole ring instead of a pyrazole ring, leading to different chemical properties and biological activities.
1-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid: This compound contains a triazole ring, which may confer different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C13H19N3O4 |
---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)15-5-4-10(8-15)16-7-9(6-14-16)11(17)18/h6-7,10H,4-5,8H2,1-3H3,(H,17,18) |
InChI Key |
QAEWMULSZLSBTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2C=C(C=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.